molecular formula C9H12F3N3O2 B13003047 (Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one

(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one

Cat. No.: B13003047
M. Wt: 251.21 g/mol
InChI Key: YJKKLZAXLFYMKR-MKMNVTDBSA-N
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Description

(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a trifluoromethyl group, a methoxyimino group, and a diazaspirooctane core, making it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of (Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The trifluoromethyl and methoxyimino groups can participate in substitution reactions under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group and the diazaspirooctane core play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12F3N3O2

Molecular Weight

251.21 g/mol

IUPAC Name

2,2,2-trifluoro-1-[(5Z)-5-methoxyimino-2,7-diazaspiro[3.4]octan-2-yl]ethanone

InChI

InChI=1S/C9H12F3N3O2/c1-17-14-6-2-13-3-8(6)4-15(5-8)7(16)9(10,11)12/h13H,2-5H2,1H3/b14-6+

InChI Key

YJKKLZAXLFYMKR-MKMNVTDBSA-N

Isomeric SMILES

CO/N=C/1\CNCC12CN(C2)C(=O)C(F)(F)F

Canonical SMILES

CON=C1CNCC12CN(C2)C(=O)C(F)(F)F

Origin of Product

United States

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